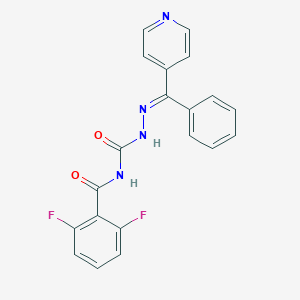
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde, also known as MDCC, is a chemical compound that has gained interest in scientific research due to its unique properties. MDCC is a yellow crystalline powder that is soluble in organic solvents. It has a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol.
Mécanisme D'action
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde works by reacting with ROS to produce a fluorescent signal. The mechanism of action involves the oxidation of the methoxy group on the 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde molecule by ROS, which results in the formation of a highly fluorescent compound. The fluorescence can be detected using a fluorescence microscope or a fluorescence plate reader.
Biochemical and Physiological Effects:
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been shown to have low toxicity and does not cause significant changes in cell viability or morphology. It has been used to detect ROS in various cell types, including cancer cells and neurons. In addition, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been used in animal models to detect ROS in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has several advantages for lab experiments. It is easy to synthesize, has high stability, and is highly specific for ROS detection. It can be used in a wide range of cell types and is compatible with various imaging techniques. However, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has some limitations. It requires the use of a fluorescence microscope or a fluorescence plate reader for detection, which may not be available in all labs. In addition, it has limited use in detecting other reactive species such as reactive nitrogen species.
Orientations Futures
There are several future directions for 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde research. One direction is the development of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde-based sensors for in vivo imaging of ROS in animal models. Another direction is the modification of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde to improve its specificity for detecting specific ROS species. 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can also be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) for more accurate detection of ROS in vivo. Finally, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can be used in the development of new cancer therapies that target ROS in cancer cells.
Conclusion:
In conclusion, 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde is a unique chemical compound that has gained interest in scientific research due to its ability to detect reactive oxygen species in cells. It has several advantages for lab experiments and has potential applications in cancer therapy and disease diagnosis. Further research is needed to fully explore the potential of 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde in these areas.
Méthodes De Synthèse
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde can be synthesized through the condensation reaction of 2,2-dimethylchromene-6-carbaldehyde and 4-methoxyphenylhydrazine in the presence of a catalyst. The reaction occurs under reflux in a solvent such as ethanol or methanol. The product can be purified through recrystallization or chromatography.
Applications De Recherche Scientifique
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has been used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a role in cellular signaling and oxidative stress. The ability to detect ROS in cells is crucial in understanding various diseases such as cancer, diabetes, and neurodegenerative disorders. 7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde has also been used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer that is activated by light to produce reactive oxygen species that can selectively damage cancer cells.
Propriétés
Numéro CAS |
62291-19-4 |
|---|---|
Nom du produit |
7-methoxy-2,2-dimethyl-2H-chromene-6-carbaldehyde |
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
7-methoxy-2,2-dimethylchromene-6-carbaldehyde |
InChI |
InChI=1S/C13H14O3/c1-13(2)5-4-9-6-10(8-14)11(15-3)7-12(9)16-13/h4-8H,1-3H3 |
Clé InChI |
WWPCZJVYFGMJPA-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=O)C |
SMILES canonique |
CC1(C=CC2=CC(=C(C=C2O1)OC)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-3-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287749.png)

![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)
![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)
![1-[4-(2-Phenylmethoxyethoxy)pent-2-ynyl]piperidine](/img/structure/B287771.png)